BenchChemオンラインストアへようこそ!

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide

Medicinal chemistry Chemical biology Screening library design

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide (CAS 413593-04-1) is a fully synthetic, polycyclic small molecule belonging to the N-aryl adamantane-1-carboxamide class, characterized by a rigid adamantane cage linked via a carboxamide bridge to a 4-methylphenyl group and a 1,1-dioxido-2,3-dihydro-3-thienyl (cyclic sulfone) moiety. Its molecular formula is C₂₂H₂₇NO₃S with a molecular weight of 385.5 g/mol.

Molecular Formula C22H27NO3S
Molecular Weight 385.5 g/mol
Cat. No. B5155444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide
Molecular FormulaC22H27NO3S
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C22H27NO3S/c1-15-2-4-19(5-3-15)23(20-6-7-27(25,26)14-20)21(24)22-11-16-8-17(12-22)10-18(9-16)13-22/h2-7,16-18,20H,8-14H2,1H3
InChIKeyIXCUQFJDBJHMHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide: Structural Identity and Compound Class Overview for Procurement Decision-Making


N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide (CAS 413593-04-1) is a fully synthetic, polycyclic small molecule belonging to the N-aryl adamantane-1-carboxamide class, characterized by a rigid adamantane cage linked via a carboxamide bridge to a 4-methylphenyl group and a 1,1-dioxido-2,3-dihydro-3-thienyl (cyclic sulfone) moiety . Its molecular formula is C₂₂H₂₇NO₃S with a molecular weight of 385.5 g/mol . The compound incorporates three distinguishing pharmacophoric elements—the lipophilic adamantane core, a substituted anilide, and a cyclic vinyl sulfone—within a single small-molecule framework [1]. This structural combination is non-trivial and is not commonly encountered among commercially available screening compounds, which typically feature simpler N-aryl or N-alkyl adamantanecarboxamides lacking the dioxido-thienyl substituent .

Why Generic Substitution Is Not Advisable for N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide: Structural Uniqueness and Lack of Directly Interchangeable Analogs


The compound occupies a structurally distinct position within the broader adamantane carboxamide family. Its closest identifiable comparators differ in at least one critical structural feature: the 4-chlorophenyl analog (CAS not publicly linked to bioactivity data) replaces the 4-methyl group with chlorine, altering both electronic character and lipophilicity ; the N-methyl analog (CAS 5870-31-5) eliminates the aryl ring entirely, removing potential π-stacking interactions ; and the unsubstituted phenyl analog (CAS 302938-77-8, available from Sigma-Aldrich) lacks the 4-methyl substituent on the anilide ring [1]. In the adamantane carboxamide class, small substituent changes on the N-aryl ring have been shown to produce substantial shifts in target binding and biological potency across multiple target families, including 11β-HSD1, where methyl versus hydrogen substitution altered IC₅₀ values by approximately 2- to 5-fold in published SAR series [2]. Therefore, generic substitution without confirmatory bioequivalence data carries a material risk of altered pharmacological profile.

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Structural Triad Complexity as a Differentiation Factor Relative to Commercially Available Adamantane Carboxamides

The target compound uniquely combines three distinct pharmacophoric elements—adamantane cage, 4-methylphenyl, and 1,1-dioxido-2,3-dihydro-3-thienyl—within a single entity. The closest commercially cataloged comparator, ADAMANTANE-1-CARBOXYLIC ACID (1,1-DIOXO-TETRAHYDRO-THIOPHEN-3-YL)-AMIDE (CAS 302938-77-8, Sigma-Aldrich), lacks both the N-aryl substituent and the dihydro-thienyl unsaturation, representing a substantially simpler scaffold with a molecular weight of 297.4 g/mol versus 385.5 g/mol for the target compound [1]. The N-methyl analog (CAS 5870-31-5, MW 311.4 g/mol) similarly lacks the aryl ring . This structural complexity difference is quantifiable: the target compound contains 22 heavy atoms versus 15–16 for the simpler analogs, representing a ~40% increase in molecular complexity [1].

Medicinal chemistry Chemical biology Screening library design

Differentiation and Anti-Proliferative Activity Claimed in Patent Literature for Adamantane Carboxamide Series Including Dioxido-Thienyl Derivatives

Patent-associated descriptions attributed to compounds within the broader structural series encompassing this chemotype claim pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage, suggesting potential utility as anti-cancer agents and for treating hyperproliferative skin conditions such as psoriasis [1]. This differentiation-inducing property represents a distinct biological mechanism not commonly associated with simpler N-aryl adamantanecarboxamides such as the Ebola virus entry inhibitor series, which act via glycoprotein binding rather than differentiation induction [2]. However, the exact quantitative potency data specific to target compound 413593-04-1 versus named comparators could not be retrieved from primary peer-reviewed sources, and the patent provenance of the webisa.webdatacommons.org excerpts could not be independently verified to a specific patent number [1].

Oncology research Cell differentiation Dermatology

Lipophilicity and Physicochemical Property Differentiation from N-Methyl and Unsubstituted-Phenyl Analogs

The presence of the 4-methylphenyl substituent and the dihydro-thienyl dioxide ring in the target compound is predicted to confer significantly different lipophilicity and hydrogen-bonding capacity compared to analogs lacking these features. The simpler comparator CAS 302938-77-8 (N-unsubstituted phenyl analog) has a calculated topological polar surface area (tPSA) of approximately 55–65 Ų, whereas the target compound, bearing an additional aromatic ring and a sulfone group, is predicted to have a tPSA in the range of 65–75 Ų—a ~15–20% increase that may affect membrane permeability and solubility profiles [1]. The 4-methyl substitution on the phenyl ring additionally increases calculated logP by approximately 0.5–0.7 log units relative to the unsubstituted phenyl comparator, based on the well-characterized Hansch π constant for the methyl group (+0.56) [2].

Drug design ADME prediction Physicochemical profiling

SAR Evidence from Adamantane Carboxamide Class: N-Aryl Substituent Effects on Biological Potency

In a published SAR study of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors (Kim et al.), the identity of the N-aryl substituent was shown to materially affect inhibitory potency. Compounds bearing a 4-methylphenyl group demonstrated IC₅₀ values of 165 nM (human 11β-HSD1), while the corresponding unsubstituted phenyl analog showed an IC₅₀ of 379 nM—a 2.3-fold potency difference attributable solely to the para-methyl substituent [1]. Although this study evaluated sulfonamido-linked rather than directly N-linked adamantanecarboxamides, it provides class-level precedent that the 4-methylphenyl substitution present in the target compound 413593-04-1 is likely to produce quantifiably different biological activity compared to the unsubstituted phenyl analog CAS 302938-77-8 [1][2].

Structure-activity relationship 11β-HSD1 inhibition Medicinal chemistry optimization

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide: Recommended Research Application Scenarios Based on Structural Differentiation Evidence


Screening Library Diversification for Novel Target Deconvolution

Given its unique structural triad (adamantane + 4-methylphenyl + dihydrothienyl dioxide) that is not represented in standard commercial libraries , this compound is best deployed as a diversity element in phenotypic or target-based screening cascades where novel chemical matter is sought. Its structural complexity (MW 385.5, 3 distinct ring systems) increases the probability of identifying selective target engagement that simpler adamantanecarboxamides (MW ~297–311, 2 ring systems) may miss [1].

Cell Differentiation and Anti-Proliferative Screening in Oncology or Dermatology Indications

Based on patent-associated claims of differentiation-inducing and anti-proliferative activity attributed to this structural series [2], the compound is appropriate for inclusion in focused screens targeting monocyte/macrophage differentiation pathways, hyperproliferative keratinocyte models (psoriasis), or undifferentiated cancer cell lines. The differentiation mechanism, if confirmed, would be distinct from the viral glycoprotein inhibition mechanism reported for other adamantane carboxamide series [3].

Comparative Physicochemical and ADME Profiling Against Simpler Analogs

The predicted differences in logP (~0.5–0.7 units higher due to 4-methyl substitution) and tPSA (~15–20% higher due to sulfone and additional aryl ring) compared to CAS 302938-77-8 [1][4] make this compound suitable for systematic ADME comparator studies. Such studies can establish whether the added structural complexity translates to meaningful differences in membrane permeability, metabolic stability, or plasma protein binding.

11β-HSD1 or Related Hydroxysteroid Dehydrogenase Inhibitor Screening

Class-level SAR evidence indicates that 4-methylphenyl substitution on adamantanecarboxamide scaffolds can alter 11β-HSD1 inhibitory potency by approximately 2–3 fold relative to unsubstituted phenyl analogs (165 nM vs. 379 nM in sulfonamido-linked series) [5]. Although the target compound has not been directly tested in published 11β-HSD1 assays, its structural features are consistent with those found in active inhibitors of this enzyme class, and it may serve as a starting point for medicinal chemistry optimization in metabolic disease programs.

Quote Request

Request a Quote for N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-1-adamantanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.